Stereochemically Defined (S)-Piperidinyl Substitution Enables Enantioselective Kinase Inhibitor Design Unavailable from Racemic or (R)-Forms
The (S)-enantiomer (CAS 1001069-43-7) possesses one defined R/S chiral center at the piperidine 3-position, differentiating it from the racemic mixture (CAS 1001069-42-6) and the (R)-enantiomer (CAS 1001069-44-8) . In medicinal chemistry programs utilizing 7-azaindole-based PIM kinase inhibitors, the stereochemistry of the piperidine substituent can influence the spatial presentation of downstream pharmacophoric elements to the unique PIM kinase ATP-binding pocket bulge, which is a structural feature not present in other kinases [1]. While direct head-to-head IC50 comparisons between the isolated (S)- and (R)-enantiomers of this specific 2-(3-piperidinyl) compound have not been published in peer-reviewed literature as of 2026, the established SAR framework from the 6-chloro-7-azaindole series demonstrates that substituent identity at the 2-position (where the piperidine is attached) critically modulates PIM1/PIM2/PIM3 inhibitory potency and kinase selectivity profiles [1]. The (S)-enantiomer provides a single, well-defined stereoisomer for reproducible SAR exploration, while the racemate introduces an uncontrolled variable of 50% (R)-enantiomer that may exhibit divergent binding kinetics or off-target activity [1].
| Evidence Dimension | Stereochemical definition (number of defined chiral centers available for SAR exploration) |
|---|---|
| Target Compound Data | 1 defined R/S chiral center; single (S)-stereoisomer, CAS 1001069-43-7, MW 235.71 |
| Comparator Or Baseline | Racemic mixture (CAS 1001069-42-6): undefined stereochemistry at piperidine 3-position; (R)-enantiomer (CAS 1001069-44-8): opposite absolute configuration |
| Quantified Difference | 100% enantiomeric identity for (S)-form vs. 50:50 mixture for racemate; opposite spatial orientation vs. (R)-form (absolute difference in 3D pharmacophore presentation) |
| Conditions | Structural classification; mcule.com database: 1 R/S chiral center confirmed for (S)-enantiomer |
Why This Matters
For procurement in medicinal chemistry SAR campaigns, the defined (S)-stereochemistry eliminates enantiomeric ambiguity that can confound structure–activity correlations, enabling reproducible lead optimization — a capability unavailable from the racemate.
- [1] Ishibashi K, et al. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Med. Chem. Lett. 2017;8(5):504–509. doi:10.1021/acsmedchemlett.6b00518. View Source
